molecular formula C7H9N3O4 B8270220 methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 78208-69-2

methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B8270220
CAS No.: 78208-69-2
M. Wt: 199.16 g/mol
InChI Key: IOUAFFJKVPAOLG-UHFFFAOYSA-N
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Description

methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of methyl groups at positions 1 and 3, a nitro group at position 4, and a carboxylate ester group at position 5. It has a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-4-nitropyrazole-5-carboxylate typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require careful control of temperature and the use of a solvent to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and eco-friendly procedures, such as ultrasound and microwave-assisted reactions, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives when the nitro group is reduced and various substituted pyrazoles when the nitro group undergoes nucleophilic substitution .

Scientific Research Applications

methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-4-nitropyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyrazoles and pyrazole derivatives, such as:

Uniqueness

methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-4-5(10(12)13)6(7(11)14-3)9(2)8-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUAFFJKVPAOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501214734
Record name Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-69-2
Record name Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78208-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501214734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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